Cas no 1568404-83-0 ((1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol)

(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral alcohol derivative of 1,2,3,4-tetrahydronaphthalene, featuring a stereocenter at the 1-position and a methyl substituent at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid tetrahydronaphthalene scaffold and enantiomeric purity, which can influence biological activity and material properties. The (1R)-configuration ensures consistency in stereoselective reactions, making it valuable for asymmetric synthesis. Its structural features also lend utility in the development of fragrances, agrochemicals, and bioactive molecules. High-purity grades are typically available to meet stringent research and industrial requirements.
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol structure
1568404-83-0 structure
Product name:(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No:1568404-83-0
MF:C11H14O
MW:162.228263378143
MDL:MFCD24205506
CID:5181000
PubChem ID:115417854

(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol, 1,2,3,4-tetrahydro-4-methyl-, (1R)-
    • (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
    • MDL: MFCD24205506
    • Inchi: 1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3/t8?,11-/m1/s1
    • InChI Key: RNJRKHAGSISOGT-QHDYGNBISA-N
    • SMILES: [C@H]1(O)C2=C(C=CC=C2)C(C)CC1

(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330130-0.05g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
0.05g
$768.0 2023-09-04
Enamine
EN300-330130-0.25g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
0.25g
$840.0 2023-09-04
Enamine
EN300-330130-2.5g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
2.5g
$1791.0 2023-09-04
Enamine
EN300-330130-1.0g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
1g
$0.0 2023-06-07
Enamine
EN300-330130-10.0g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
10.0g
$10196.0 2023-02-23
Enamine
EN300-330130-5g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
5g
$2650.0 2023-09-04
Enamine
EN300-330130-1g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
1g
$914.0 2023-09-04
Enamine
EN300-330130-5.0g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
5.0g
$6876.0 2023-02-23
Enamine
EN300-330130-0.1g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
0.1g
$804.0 2023-09-04
Enamine
EN300-330130-0.5g
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
1568404-83-0
0.5g
$877.0 2023-09-04

Additional information on (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Recent Advances in the Study of (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and Related Compound 1568404-83-0

The compound (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, along with its related chemical entity 1568404-83-0, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds represent important structural motifs in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.

Recent studies have focused on the synthetic optimization of (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, with particular emphasis on its stereoselective production. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an improved catalytic asymmetric synthesis method achieving >99% enantiomeric excess, which is crucial for its pharmacological applications. The compound's unique tetrahydronaphthalene structure provides both lipophilicity and conformational rigidity, making it an attractive scaffold for drug design.

Regarding the compound 1568404-83-0, recent pharmacological evaluations have revealed its potential as a selective modulator of sigma-2 receptors. A preclinical study published in ACS Chemical Neuroscience (2024) showed promising neuroprotective effects in models of Parkinson's disease, with the compound demonstrating both blood-brain barrier permeability and favorable pharmacokinetic properties. The molecular mechanism appears to involve modulation of mitochondrial function and reduction of oxidative stress.

Structure-activity relationship (SAR) studies comparing these two compounds have provided valuable insights into their pharmacological profiles. While both share the tetrahydronaphthalene core, the presence of the hydroxyl group in (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol appears to confer different binding characteristics compared to 1568404-83-0. This difference has been exploited in recent drug discovery efforts targeting distinct biological pathways.

Current research directions include the development of prodrug derivatives to improve oral bioavailability and tissue distribution. Additionally, computational modeling studies are underway to explore potential off-target effects and optimize selectivity. The latest findings suggest that subtle modifications to these core structures could yield compounds with improved therapeutic indices for various neurological indications.

From a safety perspective, recent toxicological assessments indicate that both compounds show favorable preliminary safety profiles, with no significant hepatotoxicity observed in animal models at therapeutic doses. However, comprehensive safety evaluations are ongoing as part of preclinical development programs.

The pharmaceutical industry has shown growing interest in these chemical entities, with several patents filed in 2023-2024 covering novel formulations and therapeutic applications. The commercial potential of these compounds is particularly evident in the neurodegenerative disease space, where current treatment options remain limited.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited